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molecular formula C11H12N2O B8330235 N-[(1H-indol-5-yl)methyl]acetamide CAS No. 312973-75-4

N-[(1H-indol-5-yl)methyl]acetamide

Cat. No. B8330235
M. Wt: 188.23 g/mol
InChI Key: SDHPUAFWPLRIDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07049312B1

Procedure details

5-Aminomethylindole (5.3 g, 0.036 mol) was mixed with acetic anhydride (13 ml) and kept at room temperature for 3 h. The solvent was removed under reduced pressure and the residue was stirred with toluene. The precipitated solid was collected by filtration to yield 6.1 g (89%) of 5-acetaminomethylindole.
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][CH:7]=[CH:6]2.[C:12](OC(=O)C)(=[O:14])[CH3:13]>>[NH:1]([CH2:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][CH:7]=[CH:6]2)[C:12]([CH3:13])=[O:14]

Inputs

Step One
Name
Quantity
5.3 g
Type
reactant
Smiles
NCC=1C=C2C=CNC2=CC1
Name
Quantity
13 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Stirring
Type
CUSTOM
Details
the residue was stirred with toluene
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
FILTRATION
Type
FILTRATION
Details
The precipitated solid was collected by filtration

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
N(C(=O)C)CC=1C=C2C=CNC2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 6.1 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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